molecular formula C11H10FN3O2 B8297771 n-(6-Fluoro-1h-indazol-5-yl)-3-oxobutanamide

n-(6-Fluoro-1h-indazol-5-yl)-3-oxobutanamide

Cat. No.: B8297771
M. Wt: 235.21 g/mol
InChI Key: VAANIPWAOIDRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-1h-indazol-5-yl)-3-oxobutanamide is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

N-(6-fluoro-1H-indazol-5-yl)-3-oxobutanamide

InChI

InChI=1S/C11H10FN3O2/c1-6(16)2-11(17)14-10-3-7-5-13-15-9(7)4-8(10)12/h3-5H,2H2,1H3,(H,13,15)(H,14,17)

InChI Key

VAANIPWAOIDRGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C2C(=C1)C=NN2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diketene (stabilized w/copper sulfate, 1.0 mL, 12.9 mmol, 1.5 equiv) was added to a suspension of 6-fluoro-1H-indazol-5-amine (1.3 g, 8.6 mmol, 1 equiv) in acetonitrile (8 mL) at 0° C. over 30 minutes. The reaction mixture was then stirred at room temperature for 16 hours. The mixture was diluted with cold diethyl ether (20 mL) and the solid product was collected by filtration and washed several times with cold diethyl ether. The title compound was isolated as a pale brown powder (1.49 g, 74%). MS m/z 236 [M+H]+
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.